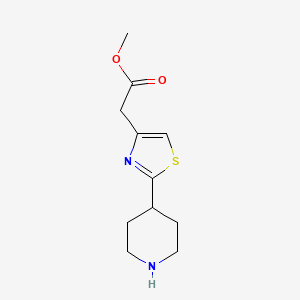

Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate

Description

Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate is a chemical compound that features a thiazole ring substituted with a piperidine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the piperidine ring further enhances its potential pharmacological applications .

Properties

Molecular Formula |

C11H16N2O2S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

methyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate |

InChI |

InChI=1S/C11H16N2O2S/c1-15-10(14)6-9-7-16-11(13-9)8-2-4-12-5-3-8/h7-8,12H,2-6H2,1H3 |

InChI Key |

QDOICUMNKKQSIR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thioamide with α-haloketones to form the thiazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine and appropriate electrophiles .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the ester group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The piperidine moiety can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole ring.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate is unique due to the combination of the thiazole and piperidine rings, which can enhance its pharmacological properties and broaden its range of applications .

Biological Activity

Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate, with the CAS number 1495391-70-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anticonvulsant, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 240.32 g/mol. The structure incorporates a thiazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Escherichia coli | 1.0 μg/mL | |

| Pseudomonas aeruginosa | 0.8 μg/mL |

The compound demonstrated significant inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticonvulsant Activity

Thiazole derivatives have also shown promise in the treatment of epilepsy. In a study exploring the anticonvulsant properties of related compounds, this compound was assessed in seizure models.

Table 2: Anticonvulsant Activity in Animal Models

| Compound | ED50 (mg/kg) | Model | Reference |

|---|---|---|---|

| This compound | 24.5 | Maximal Electroshock Test (MES) | |

| Control (Standard Drug) | 20.0 | MES |

The results indicated that the compound has comparable efficacy to standard anticonvulsant medications, suggesting its potential utility in treating seizure disorders.

Anticancer Activity

The anticancer potential of this compound was investigated against several cancer cell lines, including breast and prostate cancer models.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Case Study on Antimicrobial Effects : A study conducted on various thiazole derivatives demonstrated that modifications to the thiazole ring significantly impacted antimicrobial efficacy. This compound was among the most effective derivatives tested against Gram-positive bacteria .

- Anticonvulsant Research : In an experimental model assessing seizure activity, this compound showed protective effects comparable to established anticonvulsants, suggesting that it may act through similar mechanisms involving GABAergic pathways .

- Anticancer Evaluation : The compound was tested for its ability to induce apoptosis in cancer cells, revealing that it triggers caspase-dependent pathways leading to cell death in both breast and prostate cancer models .

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate?

The synthesis typically involves:

- Esterification : Reacting the carboxylic acid precursor (e.g., 2-(2-(piperidin-4-yl)thiazol-4-yl)acetic acid) with methanol and thionyl chloride (SOCl₂) under reflux, followed by purification via trituration with diethyl ether .

- Coupling Reactions : For derivatives, carbodiimide reagents like EDCI and HOBt are used to couple thiazole intermediates with piperidine-containing moieties in dichloromethane, with yields exceeding 85% .

- Piperidine Functionalization : tert-Butyl-protected piperidine intermediates (e.g., tert-butyl 2-(piperidin-4-yl)acetate) are deprotected under acidic conditions to yield the final compound .

Q. How is the compound characterized using spectroscopic methods?

- NMR : H and C NMR in DMSO-d₆ are standard. Key signals include:

- Thiazole protons at δ 6.71 ppm (Ar-H) and ester methyl groups at δ 3.66 ppm (CH₃) .

- Piperidine protons appear as multiplet signals between δ 1.5–3.0 ppm .

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : The ester is polar but lipophilic, soluble in DMSO, methanol, and dichloromethane. Aqueous solubility is poor (<1 mg/mL), requiring sonication for in vitro assays .

- Stability : Hydrolyzes under basic conditions (e.g., LiOH in THF/water) to the carboxylic acid derivative. Store desiccated at -20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling yields for derivatives?

- Reagent Selection : Use EDCI/HOBt with N-methylmorpholine in dichloromethane for amide bond formation, achieving >90% yields .

- Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. Trituration with ether isolates crystalline products .

Q. How to resolve contradictions in biological activity data across studies?

- Assay Variability : Standardize cytotoxicity assays (e.g., MTT) using identical cell lines (e.g., HeLa or MCF-7) and exposure times (24–72 hours). Cross-validate with flow cytometry for apoptosis .

- Structural Confirmation : Re-analyze disputed compounds via H NMR and HPLC to confirm purity and identity. Contradictions often arise from undetected impurities or tautomeric forms .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to targets like EGFR or PI3Kα. Key interactions include hydrogen bonding between the thiazole nitrogen and kinase active sites .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with IC₅₀ values from cytotoxicity data .

Q. How to address discrepancies in NMR spectral data during structural elucidation?

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; ester methyl signals may shift upfield in non-polar solvents .

- Dynamic Processes : Variable-temperature NMR identifies rotational barriers in piperidine rings, which cause splitting or broadening at room temperature .

Q. What methodologies assess the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.